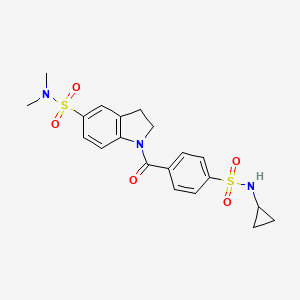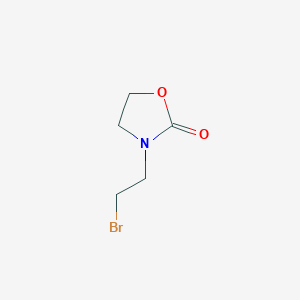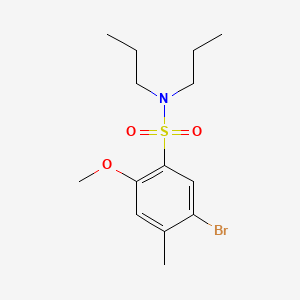
5-bromo-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide
Übersicht
Beschreibung
5-bromo-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide, also known as BDMDBS, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been synthesized using a specific method, and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-bromo-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide involves its interaction with the P2X7 receptor. This receptor is activated by extracellular ATP, which leads to the opening of a cation channel and the influx of calcium ions into the cell. This influx of calcium ions can lead to various cellular responses such as inflammation and cell death. This compound binds to the P2X7 receptor and prevents its activation by ATP, thereby inhibiting the influx of calcium ions and the subsequent cellular responses.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, particularly in the context of its interaction with the P2X7 receptor. This compound has been found to inhibit the release of pro-inflammatory cytokines such as IL-1β and TNF-α, and to reduce the activation of microglia and astrocytes, which are cells that play a key role in neuroinflammation. This compound has also been found to have neuroprotective effects, as it can prevent neuronal death and improve cognitive function in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide in lab experiments is its selectivity for the P2X7 receptor. This compound has been found to be highly specific for this receptor, and does not interact with other P2X receptors or ion channels. This selectivity allows researchers to study the specific effects of P2X7 receptor inhibition without confounding factors. However, one limitation of using this compound is its relatively low potency compared to other P2X7 receptor antagonists. This can make it difficult to achieve complete inhibition of the receptor in some experiments.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide and its potential applications in scientific research. One area of interest is the development of more potent and selective P2X7 receptor antagonists, which could improve the efficacy of this approach for the treatment of neurological disorders. Another area of interest is the study of the long-term effects of P2X7 receptor inhibition, as this could provide insights into the potential risks and benefits of this approach. Finally, the use of this compound in combination with other therapies, such as anti-inflammatory drugs or stem cell therapy, could be explored as a potential strategy for the treatment of neurological disorders.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to be a potent and selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is expressed in various cells including microglia, immune cells, and neurons. By inhibiting the P2X7 receptor, this compound has been found to have anti-inflammatory and neuroprotective effects, which could be useful in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
5-bromo-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO3S/c1-5-7-16(8-6-2)20(17,18)14-10-12(15)11(3)9-13(14)19-4/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZYNVGRCVGDPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=C(C=C(C(=C1)Br)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





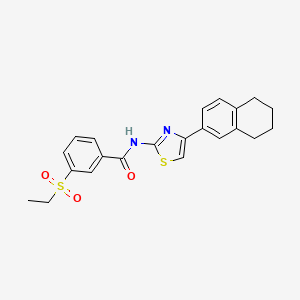

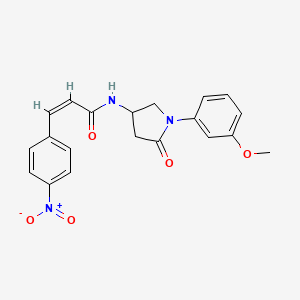

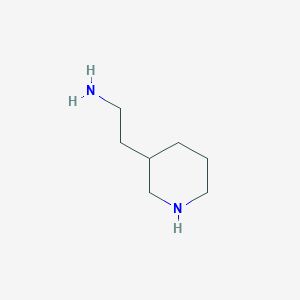
![4-[1-methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]Phenol](/img/structure/B3299036.png)
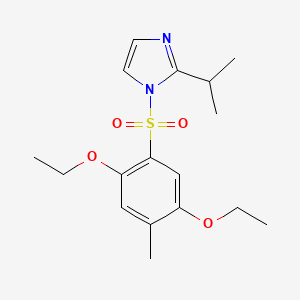
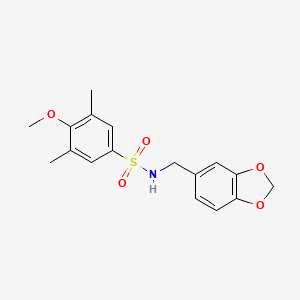
![5-[(Cyclopentylamino)sulfonyl]-1-[(4-methoxyphenyl)sulfonyl]indoline](/img/structure/B3299055.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-(methylethoxy)phenyl ketone](/img/structure/B3299061.png)
